2-hydroxy-N'-(4-methoxyphenyl)-2,2-bis(2-methylphenyl)acetohydrazide
Description
2-hydroxy-N’-(4-methoxyphenyl)-2,2-bis(2-methylphenyl)acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a hydrazide group, a methoxyphenyl group, and two methylphenyl groups. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.
Properties
IUPAC Name |
2-hydroxy-N'-(4-methoxyphenyl)-2,2-bis(2-methylphenyl)acetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3/c1-16-8-4-6-10-20(16)23(27,21-11-7-5-9-17(21)2)22(26)25-24-18-12-14-19(28-3)15-13-18/h4-15,24,27H,1-3H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUFGAZVRNDBCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2C)(C(=O)NNC3=CC=C(C=C3)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N’-(4-methoxyphenyl)-2,2-bis(2-methylphenyl)acetohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the hydrazide: This step involves the reaction of a suitable hydrazine derivative with an appropriate ester or acid chloride to form the hydrazide intermediate.
Introduction of the methoxyphenyl group: The hydrazide intermediate is then reacted with a methoxyphenyl derivative under specific conditions to introduce the methoxyphenyl group.
Addition of the methylphenyl groups: Finally, the compound is subjected to a reaction with methylphenyl derivatives to complete the synthesis.
Industrial Production Methods
Industrial production of 2-hydroxy-N’-(4-methoxyphenyl)-2,2-bis(2-methylphenyl)acetohydrazide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N’-(4-methoxyphenyl)-2,2-bis(2-methylphenyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
2-hydroxy-N’-(4-methoxyphenyl)-2,2-bis(2-methylphenyl)acetohydrazide has several applications in scientific research:
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: The compound may have potential as a biochemical probe or in the study of enzyme interactions.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism by which 2-hydroxy-N’-(4-methoxyphenyl)-2,2-bis(2-methylphenyl)acetohydrazide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydrazide group can form hydrogen bonds or coordinate with metal ions, influencing biological pathways. The methoxyphenyl and methylphenyl groups contribute to the compound’s overall stability and reactivity, affecting its interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-hydroxy-N-(2-methoxyphenyl)benzamide
- 4-hydroxy-N-(2-methylphenyl)benzamide
- 2-hydroxy-N-(4-methoxyphenyl)benzamide
Uniqueness
2-hydroxy-N’-(4-methoxyphenyl)-2,2-bis(2-methylphenyl)acetohydrazide is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities or applications, making it a valuable subject of study in various fields.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
